molecular formula C10H18Cl2N2 B3372410 N,N-Diethyl-1,3-benzenediamine Dihydrochloride CAS No. 90266-66-3

N,N-Diethyl-1,3-benzenediamine Dihydrochloride

Cat. No. B3372410
CAS RN: 90266-66-3
M. Wt: 237.17 g/mol
InChI Key: DZUIQFAVVSRLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-1,3-benzenediamine dihydrochloride (DEBDD) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be used as a reducing agent and a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,3-benzenediamine Dihydrochloride is based on its ability to donate electrons to other molecules. As a reducing agent, it can transfer electrons to other molecules, thereby reducing them. This property makes this compound a useful reagent in various chemical reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells in vitro. In one study, this compound was found to induce cell death in human leukemia cells. Further research is needed to determine the potential toxic effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

N,N-Diethyl-1,3-benzenediamine Dihydrochloride has several advantages for use in lab experiments. It is a highly reactive molecule that can be used as a reducing agent and a catalyst in various chemical reactions. It is also relatively inexpensive and easy to synthesize. However, this compound has some limitations for use in lab experiments. It is a toxic compound that can be harmful to living organisms. It also has a short shelf life and can degrade over time.

Future Directions

There are several future directions for research on N,N-Diethyl-1,3-benzenediamine Dihydrochloride. One area of research could be to explore its potential as a reducing agent and catalyst in new chemical reactions. Another area of research could be to investigate its potential as a reagent for the determination of other metals. Additionally, more research is needed to determine the potential toxic effects of this compound on living organisms and to develop safety guidelines for its use in lab experiments.

Scientific Research Applications

N,N-Diethyl-1,3-benzenediamine Dihydrochloride has been used in various scientific research applications, including organic synthesis, electrochemistry, and analytical chemistry. It has been shown to be an effective reducing agent for the synthesis of various organic compounds, including azo dyes and aromatic amines. This compound has also been used as a catalyst in electrochemical reactions, such as the reduction of carbon dioxide to formic acid. In analytical chemistry, this compound has been used as a reagent for the determination of various metals, including copper, nickel, and cobalt.

properties

IUPAC Name

3-N,3-N-diethylbenzene-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-6-9(11)8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUIQFAVVSRLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethyl-1,3-benzenediamine Dihydrochloride
Reactant of Route 2
N,N-Diethyl-1,3-benzenediamine Dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-1,3-benzenediamine Dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-1,3-benzenediamine Dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-1,3-benzenediamine Dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-1,3-benzenediamine Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.